molecular formula C13H6F2OS B8424517 3,6-Difluoro-9H-thioxanthen-9-one

3,6-Difluoro-9H-thioxanthen-9-one

Cat. No.: B8424517
M. Wt: 248.25 g/mol
InChI Key: OMCLCYQFBDINEF-UHFFFAOYSA-N
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Description

3,6-Difluoro-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6F2OS. It belongs to the class of thioxanthones, which are known for their diverse applications in various fields such as photochemistry and medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions on the thioxanthone core, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-9H-thioxanthen-9-one typically involves the fluorination of thioxanthone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the thioxanthone core followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In photochemical applications, the compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that initiate polymerization. In medicinal applications, it may inhibit DNA synthesis and topoisomerase activity, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3,6-Difluoro-9H-thioxanthen-9-one is unique due to the presence of fluorine atoms, which enhance its chemical stability, reactivity, and photophysical properties. This makes it particularly valuable in applications requiring high-performance photoinitiators and advanced materials .

Properties

Molecular Formula

C13H6F2OS

Molecular Weight

248.25 g/mol

IUPAC Name

3,6-difluorothioxanthen-9-one

InChI

InChI=1S/C13H6F2OS/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H

InChI Key

OMCLCYQFBDINEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(C2=O)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 4-fluoro-2-(3-fluoro-phenylsulfanyl)-benzonitrile (15.7 g, 63 mmol) and polyphosphoric acid (60 g), heat to 200° C. for 10 days. Dilute with H2O (300 mL) and ethyl acetate (700 mL), and filter through a pad of celite. Separate layers formed in the filtrate, and extract aqueous with two 150 mL portions of ethyl acetate. Combine organics, dry (MgSO4), filter, and concentrate to a brown solid. Purify on silica gel (0-10% ethyl acetae/hexanes)to afford 430 mg (3%) of the title compound as a yellow solid. MS [EI] 248; HPLC shows 92% purity; 1H-NMR consistent with structure. 1H-NMR (CDCl3) δ 8.67 (dd, 2H, J=9.0, 5.9 Hz), 7.26 (m, 4H).
Name
4-fluoro-2-(3-fluoro-phenylsulfanyl)-benzonitrile
Quantity
15.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
3%

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